molecular formula C3H4NO3- B1258346 Malonamate

Malonamate

Cat. No. B1258346
M. Wt: 102.07 g/mol
InChI Key: CGJMROBVSBIBKP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Malonamate is a beta-amino-acid anion. It is a conjugate base of a malonamic acid.

Scientific Research Applications

Synthesis and Biological Activity

Malonamate and its derivatives have been explored for their potential biological activity. In a study by Katagi et al. (1985), malonamate, malonic acid, and malonamide derivatives of heterocyclic compounds were synthesized. These compounds, including malonamates, were tested for anti-inflammatory activity against carrageenin-induced rat paw edema. Some derivatives, notably N-[2-(6-Methoxy) benzothiazolyl] malonamic acid and its ethyl ester, demonstrated significant anti-inflammatory activity (Katagi et al., 1985).

Role in Nitrogen Transport

Malonamate is involved in nitrogen transport in plant-bacteria symbiosis. Kim and Chae (1990) discovered two types of malonamidases in soybean nodules, which play a role in converting malonamate to ammonia, indicating its importance in nitrogen transport in the Rhizobium-legume symbiosis (Kim & Chae, 1990).

Enzymatic Function and Stability

The enzymatic function and stability of malonamidase E2, an enzyme that hydrolyzes malonamate to malonate, were studied by Yun et al. (2006). They found that Arg-158 is critical for binding the substrate and stabilizing the transition-state oxyanion in the enzymatic reaction of malonamidase E2 (Yun et al., 2006).

Photographic Applications

Malonamates have been explored in the field of color photography. Thiers and Dormael (2010) described the preparation of ethyl-N-(heterocyclic)-malonamates and N-N'-bis-(heterocyclic)-malondiamides, some of which can be used as color couplers in color photography (Thiers & Dormael, 2010).

Malonamate in Legume Nodules

The presence of malonate and malonamate in legume nodules, roots, and leaves was identified by Kim and Kim (1999), supporting the hypothesis of the malonate shuttle in nitrogen transport (Kim & Kim, 1999).

properties

Product Name

Malonamate

Molecular Formula

C3H4NO3-

Molecular Weight

102.07 g/mol

IUPAC Name

3-amino-3-oxopropanoate

InChI

InChI=1S/C3H5NO3/c4-2(5)1-3(6)7/h1H2,(H2,4,5)(H,6,7)/p-1

InChI Key

CGJMROBVSBIBKP-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)N)C(=O)[O-]

synonyms

malonamate
malonamic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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